2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide
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Overview
Description
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide is a heterocyclic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a sulfonamide group attached to the isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide typically involves the reaction of phthalic anhydride with a suitable amine, followed by sulfonation. One common method involves the reaction of phthalic anhydride with methylamine to form the corresponding isoindole derivative, which is then sulfonated using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized isoindole derivatives .
Scientific Research Applications
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis[][3].
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties[][3].
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents[][3].
Industry: It is utilized in the production of specialty chemicals and materials with specific properties[][3].
Mechanism of Action
The mechanism of action of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can inhibit enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-methanesulfonamide
- 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-ethanesulfonamide
Uniqueness
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its ability to interact with biological targets is of great interest .
Properties
IUPAC Name |
2-methyl-1,3-dioxoisoindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3,(H2,10,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTORYAQGVDUHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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